rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione
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Overview
Description
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione: is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amine, followed by cyclization to form the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione
- rac-(4aR,7aS)-1-(2-methylpentanoyl)-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
Uniqueness
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine-3,6-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(4aS,7aS)-2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)/t5-,6+/m0/s1 |
InChI Key |
XXOBSOBETAFJCV-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)NC[C@H]2CC1=O |
Canonical SMILES |
C1C2CC(=O)NCC2CC1=O |
Origin of Product |
United States |
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